Methanone, (3,5-dibromo-4-hydroxyphenyl)(2-methyl-3-benzofuranyl)-
Overview
Description
Methanone, (3,5-dibromo-4-hydroxyphenyl)(2-methyl-3-benzofuranyl)- is a complex organic compound belonging to the benzofuran family. Benzofurans are characterized by their fused benzene and furan rings, and this particular compound features bromine and hydroxyl groups on the benzene ring, as well as a methyl group on the furan ring[_{{{CITATION{{{1{(3,5-Dibromo-4-hydroxyphenyl)2-(1-hydroxyethyl)-3-benzofuranyl ...[{{{CITATION{{{_2{Natural source, bioactivity and synthesis of benzofuran derivatives ](https://pubsrscorg/en/content/articlehtml/2019/ra/c9ra04917g)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methanone, (3,5-dibromo-4-hydroxyphenyl)(2-methyl-3-benzofuranyl)- typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where a brominated phenol derivative is reacted with a methylated benzofuran derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3)[_{{{CITATION{{{1{(3,5-Dibromo-4-hydroxyphenyl)2-(1-hydroxyethyl)-3-benzofuranyl ...[{{{CITATION{{{_2{Natural source, bioactivity and synthesis of benzofuran derivatives ...](https://pubs.rsc.org/en/content/articlehtml/2019/ra/c9ra04917g). The reaction conditions require careful control of temperature and stoichiometry to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Methanone, (3,5-dibromo-4-hydroxyphenyl)(2-methyl-3-benzofuranyl)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{(3,5-Dibromo-4-hydroxyphenyl)2-(1-hydroxyethyl)-3-benzofuranyl ...[{{{CITATION{{{_2{Natural source, bioactivity and synthesis of benzofuran derivatives ...](https://pubs.rsc.org/en/content/articlehtml/2019/ra/c9ra04917g).
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound, leading to the formation of carboxylic acids or ketones.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound to its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, amines, and halogenated derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, Methanone, (3,5-dibromo-4-hydroxyphenyl)(2-methyl-3-benzofuranyl)- is used as a building block for the synthesis of more complex organic molecules
Biology: In biological research, this compound has shown potential as an antimicrobial agent. Its ability to disrupt microbial cell membranes and inhibit enzyme activity makes it a candidate for developing new antibiotics and antifungal agents.
Medicine: The compound's bioactive properties have been explored for potential therapeutic applications. Studies have indicated its efficacy in treating inflammatory conditions and metabolic disorders, making it a subject of interest in drug discovery and development.
Industry: In the industrial sector, Methanone, (3,5-dibromo-4-hydroxyphenyl)(2-methyl-3-benzofuranyl)- is used in the production of dyes, pigments, and other chemical intermediates. Its stability and reactivity make it suitable for various applications in material science and manufacturing.
Mechanism of Action
The mechanism by which Methanone, (3,5-dibromo-4-hydroxyphenyl)(2-methyl-3-benzofuranyl)- exerts its effects involves interactions with specific molecular targets and pathways. The compound's bromine and hydroxyl groups can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and biological system under study.
Comparison with Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran core structure but may have different substituents on the rings.
Benzbromarone: A closely related compound with similar bromine and hydroxyl groups, used as a diuretic in medical applications.
Uniqueness: Methanone, (3,5-dibromo-4-hydroxyphenyl)(2-methyl-3-benzofuranyl)- stands out due to its specific combination of bromine and hydroxyl groups, which confer unique chemical and biological properties. Its versatility in synthetic applications and potential therapeutic uses make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
(3,5-dibromo-4-hydroxyphenyl)-(2-methyl-1-benzofuran-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2O3/c1-8-14(10-4-2-3-5-13(10)21-8)15(19)9-6-11(17)16(20)12(18)7-9/h2-7,20H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXXUMWURVOUSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)Br)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50658898 | |
Record name | (3,5-Dibromo-4-hydroxyphenyl)(2-methyl-1-benzofuran-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50658898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
280563-80-6 | |
Record name | (3,5-Dibromo-4-hydroxyphenyl)(2-methyl-1-benzofuran-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50658898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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